5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
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Overview
Description
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that contains a pyridine ring, a trifluoromethyl phenyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of pyridine-3-carboxaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and thiolation to form the desired triazinane-2-thione ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Scientific Research Applications
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the triazinane-2-thione core can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: These compounds also contain nitrogen heterocycles and are known for their medicinal properties.
Uniqueness
What sets 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE apart is its combination of a pyridine ring, a trifluoromethyl phenyl group, and a triazinane-2-thione core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15F3N4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H15F3N4S/c17-16(18,19)13-4-1-5-14(7-13)23-11-22(10-21-15(23)24)9-12-3-2-6-20-8-12/h1-8H,9-11H2,(H,21,24) |
InChI Key |
FOTQJVYQWSKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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